Cas no 87-60-5 (3-Chloro-2-methylaniline)

3-Chloro-2-methylaniline (CAS 87-60-5) is an aromatic amine derivative with the molecular formula C₇H₈ClN. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and dyes. Its chloro and methyl substituents enhance reactivity, enabling selective functionalization in coupling and substitution reactions. The product is characterized by high purity and stability, ensuring consistent performance in industrial applications. Proper handling is essential due to its potential toxicity and sensitivity to light and air. Storage under inert conditions is recommended to maintain integrity. Its well-defined structure makes it valuable for precision chemical manufacturing.
3-Chloro-2-methylaniline structure
3-Chloro-2-methylaniline structure
Product Name:3-Chloro-2-methylaniline
CAS No:87-60-5
MF:C7H8ClN
MW:141.598120689392
MDL:MFCD00007766
CID:34425
PubChem ID:6894
Update Time:2025-12-01

3-Chloro-2-methylaniline Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-2-methylaniline
    • fast scarlet TR base
    • 3-Chloro-o-toluidine
    • 3-chloro-2-toluidine
    • Azoic Diazo Component 46
    • 3-Chlor-2-toluidin
    • 3-chloro-o-toluidin
    • 3-Chlor-o-toluidin
    • 6COT
    • scarlettrbase
    • 2-Amino-6-chlorotoluene
    • 3-Chloro-2-Methylbenzenamine
    • NCGC00091335-02
    • 3-Chloro-2-methylaniline, technical, >=98.0% (GC)
    • 1-Amino-2-chloro-6-methylbenzene
    • 3-CHLORO-2-METHYLPHENYLAMINE [HSDB]
    • FT-0615498
    • DTXSID3024815
    • NCGC00091335-03
    • Z104474300
    • A842289
    • 1-Amino-3-chloro-2-methylbenzene
    • NSC6184
    • SCHEMBL171322
    • 2-Methyl-3-chloroaniline
    • DTXCID304815
    • C7H8ClN
    • 3-Chloro-2-methylaniline, 99%
    • 3-Chlor-2-toluidin [Czech]
    • Toluene, 2-amino-6-chloro-
    • o-Methyl-m-chloroaniline
    • 1-AMINO-2-METHYL-3-CHLOROBENZENE
    • InChI=1/C7H8ClN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H
    • 2-methyl-3-chloro-aniline
    • 87-60-5
    • MFCD00007766
    • 3-CHLORO-2-METHYLPHENYLAMINE
    • 3-Chloro-2-methyl-phenylamine
    • UNII-QG8LP81715
    • NCGC00091335-01
    • 2-Chloro-2-Methylaniline
    • Scarlet TR Base
    • WLN: ZR CG B1
    • AM20060742
    • 3-chloro-2-methyl aniline
    • HSDB 5252
    • 6-Chloro-ortho-toluidine
    • o-Toluidine, 3-chloro-
    • QG8LP81715
    • CHEMBL1570069
    • MLS001056302
    • AKOS000118880
    • AC-11451
    • NSC 6184
    • 3-amino-1-chloro-2-methylbenzene
    • F2190-0472
    • NCGC00257924-01
    • 6-Chloro-2-amino-1-methylbenzene
    • 3-Chloro-2-toluidin
    • Tox21_200370
    • STL168888
    • EN300-19575
    • 3-Chloro-2-toluidin [Czech]
    • 6-amino-2-chlorotoluene
    • AS-44174
    • SMR001216563
    • NSC-6184
    • C.I.37080(base)
    • 3-chloro-2-methyl-aniline
    • TOLFENAMIC ACID IMPURITY B [EP IMPURITY]
    • 3-Chlor-ortho-toluidin
    • Q27287248
    • LS-1867
    • Benzenamine, 3-chloro-2-methyl-
    • BRN 0471697
    • CS-D1106
    • 1-chloro-2-methyl-3-aminobenzene
    • W-104012
    • EINECS 201-756-6
    • CAS-87-60-5
    • EC 201-756-6
    • 4-12-00-01800 (Beilstein Handbook Reference)
    • 6-Chloro-2-aminotoluene
    • 3-Chloro-2-methylbenzenamine (ACI)
    • o-Toluidine, 3-chloro- (8CI)
    • 3-Chloro-2-methylaniline,98%
    • 2-Amino-6-chloro-toluene
    • oMethylmchloroaniline
    • 3Chloro2methylaniline
    • NS00010644
    • 3Chloro2toluidin
    • 3-CHLORO-2-TOLUIDIN (CZECH)
    • SCARLET TRBASE
    • oToluidine, 3chloro
    • 2Amino6chlorotoluene
    • 3Chloro2methylphenylamine
    • 6Chloroorthotoluidine
    • 3Chlor2toluidin
    • TOLFENAMIC ACID IMPURITY B (EP IMPURITY)
    • 3Chloro2toluidine
    • 1Amino3chloro2methylbenzene
    • Toluene, 2amino6chloro
    • Benzenamine, 3chloro2methyl
    • DB-304508
    • 6Chloro2aminotoluene
    • MDL: MFCD00007766
    • Inchi: 1S/C7H8ClN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3
    • InChI Key: ZUVPLKVDZNDZCM-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=C(N)C=CC=1
    • BRN: 471697

Computed Properties

  • Exact Mass: 141.03500
  • Monoisotopic Mass: 141.0345270 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Molecular Weight: 141.60
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Color/Form: Liquid can volatilize with water vapor and quickly turn brown in air
  • Density: 1.185 g/mL at 25 °C(lit.)
  • Melting Point: 3°C(lit.)
  • Boiling Point: 245°C(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.588(lit.)
  • Solubility: 4.5g/l
  • PSA: 26.02000
  • LogP: 2.81180
  • Refractive Index: INDEX OF REFRACTION: 1.5880 @ 20 °C
  • Solubility: Soluble in ethanol.
  • Vapor Pressure: 0.0443 mm Hg at 25 °C (est)

3-Chloro-2-methylaniline Security Information

  • Symbol: GHS05 GHS07 GHS08
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H314,H334
  • Warning Statement: P261,P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 3429 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 22-34-43-51/53
  • Safety Instruction: S26-S36/37/39-S45-S61-S37/39
  • RTECS:XU4760000
  • Hazardous Material Identification: C N
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R22; R36/37/38

3-Chloro-2-methylaniline Customs Data

  • HS CODE:2921430090
  • Customs Data:

    China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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3-Chloro-2-methylaniline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chlorine
2.1 Reagents: Iron
Reference
Synthesis of high-activity weedicide Quinclorac and QSAR analysis
Yang, Lei; et al, Journal of Harbin Institute of Technology (English Edition), 2002, 9(4), 401-404

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Dicyandiamide (reaction product with Raney nickel) ,  Nickel (reaction product with dicyandiamide) Solvents: Methanol ;  64 min, 1 MPa, 353 K
Reference
Highly selective hydrogenation of halonitroaromatics to aromatic haloamines by ligand modified Ni-based catalysts
Lu, Chun Shan; et al, Chinese Chemical Letters, 2012, 23(5), 545-548

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe2O3) ,  Iron ,  Tris[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]chloro-μ3-oxotriiron Solvents: Ethanol ;  0.5 h, 40 °C
Reference
Fe/Fe2O3@N-dopped Porous Carbon: A High-Performance Catalyst for Selective Hydrogenation of Nitro Compounds
Yun, Ruirui ; et al, ChemCatChem, 2019, 11(2), 724-728

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon ;  155 min, 1.0 MPa, 353 K
Reference
Size-Dependent Halogenated Nitrobenzene Hydrogenation Selectivity of Pd Nanoparticles
Lyu, Jinghui; et al, Journal of Physical Chemistry C, 2014, 118(5), 2594-2601

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: 1620063-85-5 Solvents: Water ;  1 h, 60 °C
Reference
Copper(II) complex with oxazoline ligand: Synthesis, structures and catalytic activity for nitro compounds reduction
Jia, Wei-Guo; et al, Journal of Molecular Structure, 2020, 1217,

Production Method 6

Reaction Conditions
1.1 Reagents: 2-Nitropropane ,  Phenylsilane ,  Hexamethyldisilazane Catalysts: Phosphetane, 1,2,2,4-tetramethyl-, 1-oxide, (1R,4S)-rel- Solvents: Butyronitrile ,  Water ;  12 h, 120 °C
Reference
Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO
Hong, Seung Youn; et al, Journal of the American Chemical Society, 2022, 144(20), 8902-8907

Production Method 7

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  80 °C
Reference
Kinetic study of hydrolysis of di-3-chloro-2-methylaniline phosphate in acid medium
Kindo, Shashibala; et al, International Journal of Chemical Sciences, 2016, 14(4), 2211-2222

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Ethanol
1.2 Reagents: Sulfuric acid ,  Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
Reference
Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity
Reddy, M. Thirupalu; et al, Pharma Chemica, 2014, 6(6), 411-417

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters, nitrogen-doped mesoporous carbon-supported) ;  3 h, 1 MPa, rt → 45 °C
Reference
Solvent-Free Selective Hydrogenation of Nitroarenes Using Nanoclusters of Palladium Supported on Nitrogen-Doped Ordered Mesoporous Carbon
Huang, Haigen; et al, ChemCatChem, 2016, 8(8), 1485-1489

3-Chloro-2-methylaniline Raw materials

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:87-60-5)3-氯-2-甲基苯胺
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3-Chloro-2-methylaniline Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 3-Chloro-2-methylaniline

Chemical Profile of 3-Chloro-2-methylaniline (CAS No. 87-60-5)

3-Chloro-2-methylaniline, identified by its Chemical Abstracts Service (CAS) number 87-60-5, is a significant organic compound widely utilized in the pharmaceutical and chemical industries. This aromatic amine derivative features a chlorinated benzene ring substituted with a methyl and an amino group, making it a versatile intermediate in synthetic chemistry. Its structural properties contribute to its reactivity, enabling diverse applications in drug development, agrochemical synthesis, and material science.

The compound’s molecular structure, consisting of a benzene core with chloro, methyl, and amino substituents, imparts unique electronic and steric characteristics. These features make 3-Chloro-2-methylaniline a valuable building block for constructing more complex molecules. In pharmaceutical research, the presence of the amino group allows for further functionalization via reductive amination, diazotization, or coupling reactions, facilitating the synthesis of biologically active agents.

Recent advancements in medicinal chemistry have highlighted the utility of 3-Chloro-2-methylaniline in the development of novel therapeutic agents. For instance, studies have demonstrated its role as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The chloro substituent enhances lipophilicity, improving membrane permeability and bioavailability of drug candidates derived from this scaffold.

In agrochemical applications, 3-Chloro-2-methylaniline serves as an intermediate in the production of herbicides and fungicides. Its structural motif is often incorporated into molecules designed to interact with specific biological targets in plants, offering efficacy against pests and pathogens while minimizing environmental impact. Researchers are exploring greener synthetic routes to optimize yield and reduce waste, aligning with sustainable chemistry principles.

The chemical reactivity of 3-Chloro-2-methylaniline also makes it relevant in material science. For example, its derivatives can be polymerized or used to modify polymers, imparting novel properties such as conductivity or fluorescence. These applications are particularly promising in the development of organic electronics and biocompatible materials for medical implants.

From a synthetic perspective, 3-Chloro-2-methylaniline can be prepared through various routes, including chlorination of aniline derivatives or methylation followed by selective halogenation. Modern catalytic methods have improved efficiency, reducing reliance on harsh conditions. Such innovations not only enhance scalability but also align with regulatory requirements for safer chemical processes.

The compound’s pharmacological potential has been further explored through computational modeling and high-throughput screening. Virtual screening techniques have identified analogs of 3-Chloro-2-methylaniline with enhanced binding affinity to therapeutic targets. These findings underscore the importance of structural diversity when designing next-generation drugs.

Economic considerations also play a role in the industrial use of 87-60-5. As demand for specialized intermediates grows, manufacturers are investing in process optimization to lower production costs without compromising quality. This includes solvent recovery systems and continuous flow chemistry approaches that enhance sustainability.

Future research directions may focus on expanding the applications of 3-Chloro-2-methylaniline into emerging fields such as nanotechnology and personalized medicine. Its ability to serve as a crosslinking agent or functionalize surfaces could lead to breakthroughs in drug delivery systems tailored to individual patient needs.

In summary, 3-Chloro-2-methylaniline (CAS No. 87-60-5) remains a cornerstone compound in synthetic chemistry due to its versatility and reactivity. Ongoing research continues to uncover new possibilities for its use across multiple industries, driven by advancements in synthetic methodologies and computational drug design.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:87-60-5)3-Chloro-2-methylaniline
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Jiangsu Xinsu New Materials Co., Ltd
(CAS:87-60-5)
SFD1577
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Quantity:25KG,200KG,1000KG
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